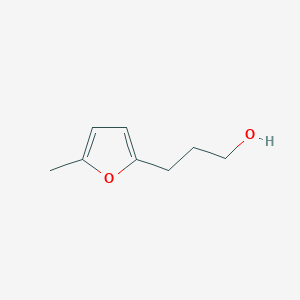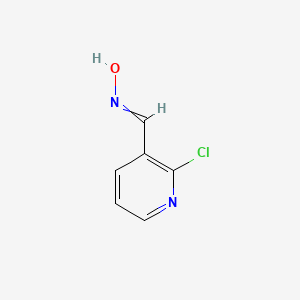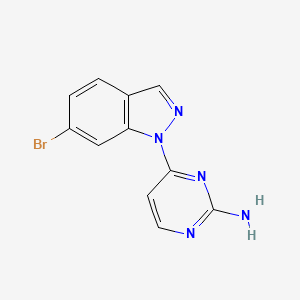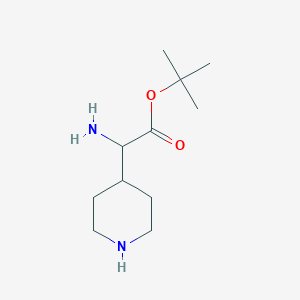
4-(Boc-Aminomethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Boc-Aminomethyl)piperidine is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3046 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis.
Métodos De Preparación
The synthesis of tert-butyl 2-amino-2-piperidin-4-ylacetate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the transesterification of β-keto esters, which involves the exchange of the ester group with a tert-butyl group under specific reaction conditions . This process can be catalyzed by various reagents and often requires controlled temperatures and solvents to achieve optimal yields.
Análisis De Reacciones Químicas
4-(Boc-Aminomethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
4-(Boc-Aminomethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-2-piperidin-4-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-(Boc-Aminomethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperidin-4-yl-acetic acid tert-butyl ester: Similar in structure but with different functional groups.
2-(N-tert-butoxycarbonylamino)pyridine: Contains a pyridine ring instead of a piperidine ring.
tert-Butyl (piperazin-1-yl)acetate: Contains a piperazine ring instead of a piperidine ring . The uniqueness of tert-butyl 2-amino-2-piperidin-4-ylacetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h8-9,13H,4-7,12H2,1-3H3 |
Clave InChI |
QMAZXLIQRHWUJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1CCNCC1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
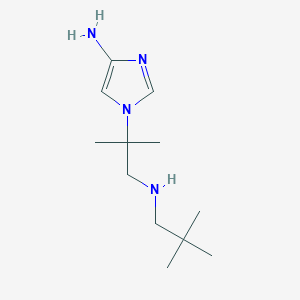
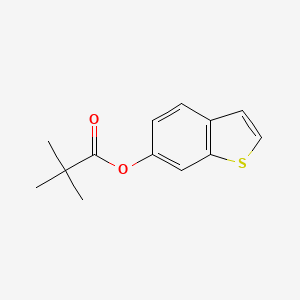
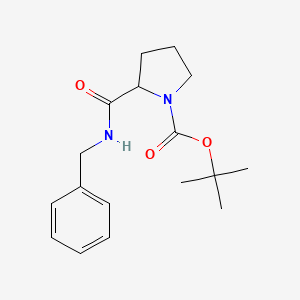

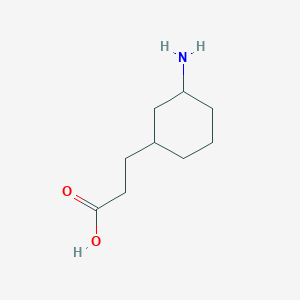


![[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone](/img/structure/B8779588.png)
